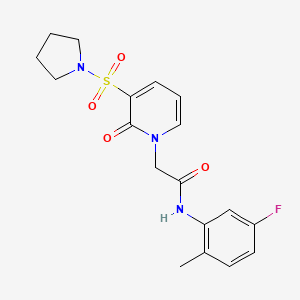

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

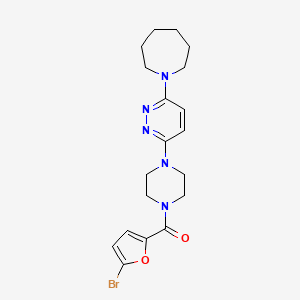

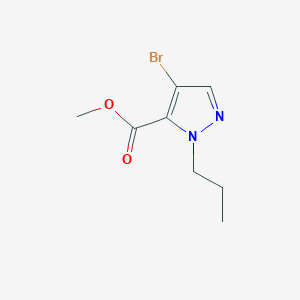

“(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride” is a complex organic compound. The “Benzyloxycarbonyl” part suggests the presence of a benzyl group (a benzene ring attached to a carbon) and a carbonyl group (a carbon double-bonded to an oxygen). The “2-methyltaurine” part suggests the presence of a taurine (an amino sulfonic acid) with a methyl group (CH3) attached to the second carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzyl and carbonyl groups .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the carbonyl group could make it reactive towards nucleophiles, while the benzyl group might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

A novel methodology for the synthesis of [18F]fluoroamines via the ring-opening of N-Cbz-2-methylaziridine with [18F]-labelled fluoride was developed, providing a regioselective approach for the production of radiopharmaceuticals (Vasdev et al., 2009). This technique facilitates the generation of new [18F]-labelled amines, which are crucial for incorporating into radiopharmaceuticals aimed at molecular imaging by positron emission tomography (PET).

Advances in Fluorine Chemistry

The catalytic cross-coupling of aryl fluorides and organozinc reagents demonstrated the effectiveness of nickel catalysis in reactions involving both electron-poor and -rich aryl fluorides with nucleophiles, including aryl-, methyl-, and benzylzinc chlorides (Zhu & Wang, 2014). This broad substrate scope and functional group tolerance highlight the versatility of fluorine in synthetic chemistry, offering new pathways for the development of fluorinated compounds.

Synthesis of Fluorinated Organic Compounds

Research has also focused on the oxidative aliphatic C-H fluorination with fluoride ion catalyzed by a manganese porphyrin, representing a direct protocol for the fluorination of aliphatic C-H bonds (Liu et al., 2012). This method is notable for its ability to selectively fluorinate simple alkanes, terpenoids, and even steroids at previously inaccessible sites, showcasing the growing importance of fluorinated compounds in drug development and other fields.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The benzyloxycarbonyl group is known to be a protecting group used in chemical reactions to obtain chemoselectivity . This suggests that the compound might interact with specific functional groups in biological systems.

Mode of Action

The compound likely interacts with its targets through the benzyloxycarbonyl group, which can be introduced into a molecule by chemical modification of a functional group .

Biochemical Pathways

Fluoride is known to interact with many cations, including hydrogen and a wide variety of metals . This suggests that the compound could potentially affect various biochemical pathways involving these elements.

Result of Action

Fluoride is known to have various effects, including promoting enamel mineralization and reducing gingival inflammation . This suggests that the compound might have similar effects.

Action Environment

The presence of the fluoride ion suggests that the compound’s action might be influenced by factors such as ph and the presence of certain metal ions .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-fluorosulfonylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULYPZWRNSWJFH-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)